molecular formula C13H12BrNO2 B8395351 4-[2-(2-bromophenyl)-ethyl]-1H-pyrrole-2-carboxylic acid

4-[2-(2-bromophenyl)-ethyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B8395351
M. Wt: 294.14 g/mol
InChI Key: BNMHOYMKFKJRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-bromophenyl)-ethyl]-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C13H12BrNO2 and its molecular weight is 294.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

4-[2-(2-bromophenyl)ethyl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H12BrNO2/c14-11-4-2-1-3-10(11)6-5-9-7-12(13(16)17)15-8-9/h1-4,7-8,15H,5-6H2,(H,16,17)

InChI Key

BNMHOYMKFKJRNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CNC(=C2)C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Freshly prepared aq. NaOH (10 M in H2O, 13.04 mmol) was added to a stirring, room temperature solution of 64 (0.8402 g, 2.608 mmol) in MeOH (6.5 mL, 0.4 M) under N2. The reaction was heated to reflux until the reaction was judged complete by HPLC (10 min): The product was concentrated and then dissolved in 10 mL H2O. The product was extracted with EtOAc until the organic layer no longer turned yellow, then the aqueous layer was made acidic (pH=2) with the dropwise addition of 10% aq. HCl. The product oiled out of solution, so EtOAc was added, and the organic layer was removed, dried with Na2SO4, filter, concentrated to obtain 65 (0.3934 g, 51.3%) as a white solid (Note: An undesired impurity has a retention time of 11.066 min by HPLC): 1H (CD3OD, 400 MHz): δ 7.51 (1H, d, J=7.8 Hz), 7.24-7.16 (2H, m), 7.05 (1H, ddd, J=8.2, 6.3, 2.9 Hz), 6.72 (1H, s), 6.71 (1H, s), 2.96 (2H, t, J=8.0 Hz), 2.73 (2H, t, J=7.8 Hz)) ppm. 13C (CD3OD, 100 MHz): δ 164.48, 142.42, 133.71, 131.80, 128.79, 128.53, 125.89, 125.20, 123.54, 122.61, 116.38, 38.99, 28.20 ppm. DEPT (CDCl3, 100 MHz): CH2 carbons: 38.99, 28.20; CH carbons: 133.71, 131.80, 128.79, 128.53, 122.61, 116.38 ppm. HPLC: 10.035 min.
Name
Quantity
13.04 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.8402 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Yield
51.3%

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